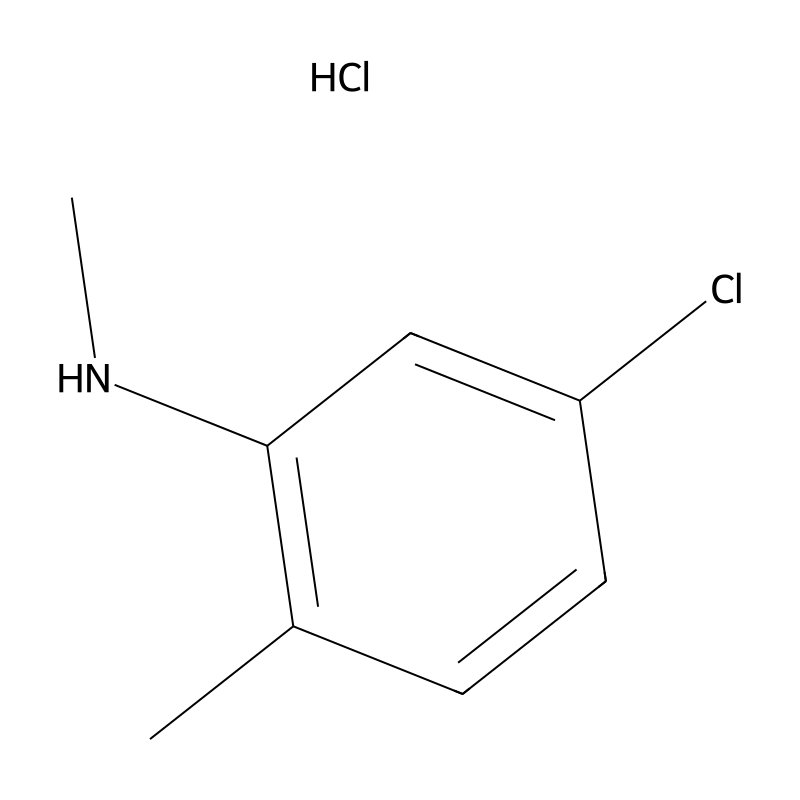

5-Chloro-N,2-dimethylaniline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Chloro-N,2-dimethylaniline hydrochloride is a chemical compound with the molecular formula C₈H₁₁Cl₂N and a molecular weight of approximately 192.09 g/mol. It is classified as an aromatic amine, featuring a chloro substituent at the fifth position and two methyl groups at the second position of the aniline structure. The compound is typically encountered in its hydrochloride salt form, which enhances its solubility in water and makes it suitable for various applications in research and industry .

As information on 5-Chloro-N,2-dimethylaniline hydrochloride is limited, it's best to handle it with caution assuming similar properties to other aromatic amines. These can include:

- Toxicity: Aromatic amines can be harmful if inhaled, ingested, or absorbed through the skin. Potential effects include irritation, organ damage, and carcinogenicity [].

- Flammability: Aromatic compounds can be flammable. Specific flammability data for this compound is unavailable [].

- Reactivity: Aromatic amines can react with strong oxidizing agents. Specific reactivity data is unavailable for this compound [].

The chemical reactivity of 5-Chloro-N,2-dimethylaniline hydrochloride primarily involves nucleophilic substitution reactions due to the presence of the chloro group. This compound can participate in:

- Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by various nucleophiles under appropriate conditions.

- Acid-Base Reactions: As a hydrochloride salt, it can react with bases to form the free base of 5-Chloro-N,2-dimethylaniline.

- Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Research has indicated that 5-Chloro-N,2-dimethylaniline hydrochloride exhibits biological activity that may include:

- Antimicrobial Properties: Some studies suggest potential antimicrobial effects, making it a candidate for further exploration in pharmaceutical applications.

- Cytotoxicity: Initial assessments indicate that this compound may possess cytotoxic properties against certain cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential .

The synthesis of 5-Chloro-N,2-dimethylaniline hydrochloride generally involves:

- Chlorination of N,N-Dimethylaniline: The starting material, N,N-dimethylaniline, is treated with chlorine or chlorinating agents to introduce the chloro group at the desired position.

- Formation of Hydrochloride Salt: The resulting product is then reacted with hydrochloric acid to form the hydrochloride salt.

This method allows for relatively straightforward synthesis while ensuring high purity levels of the final product .

5-Chloro-N,2-dimethylaniline hydrochloride finds various applications in:

- Chemical Research: It serves as an intermediate in organic synthesis and can be utilized in the production of dyes and pigments.

- Pharmaceutical Development: Due to its biological activity, it may be explored for developing antimicrobial or anticancer agents.

- Analytical Chemistry: The compound can be used as a reagent in analytical techniques such as chromatography.

Studies exploring the interactions of 5-Chloro-N,2-dimethylaniline hydrochloride with other compounds have shown:

- Synergistic Effects: When combined with certain antibiotics, it may enhance antimicrobial efficacy.

- Potential Toxicity: Interaction studies also highlight the need for caution due to possible cytotoxic effects when used alongside other pharmaceuticals .

Several compounds share structural similarities with 5-Chloro-N,2-dimethylaniline hydrochloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N,N-Dimethylaniline | Two methyl groups on nitrogen | Commonly used as a precursor in dye synthesis |

| 2-Chloroaniline | Chloro substituent on aniline | Used primarily in dye manufacturing |

| 4-Chloro-N,N-dimethylaniline | Chloro substituent at the para position | Exhibits different reactivity patterns |

| 3-Chloroaniline | Chloro substituent at the meta position | Known for its use in pesticide formulations |

5-Chloro-N,2-dimethylaniline hydrochloride is unique due to its specific substitution pattern that influences its reactivity and biological activity compared to these similar compounds .

The synthetic development of 5-Chloro-N,2-dimethylaniline hydrochloride has evolved through several distinct methodological phases, reflecting broader advances in organic synthesis and industrial chemistry. The earliest approaches to synthesizing chlorinated dimethylaniline derivatives emerged in the late 19th century, building upon foundational work in aromatic amine chemistry [1].

The classical synthetic pathway established by August Hofmann in 1850 demonstrated the fundamental alkylation of aniline derivatives using iodomethane, providing the conceptual framework for subsequent dimethylation strategies [1]. This methodology involved the direct treatment of aniline substrates with methylating agents under basic conditions, though early attempts yielded complex product mixtures requiring extensive purification.

Historical synthetic routes typically employed a multi-step sequence involving nitration, reduction, and halogenation steps . The nitration step involved treating the appropriate aromatic precursor with mixed acid systems consisting of sulfuric acid and nitric acid under controlled temperature conditions [4]. This was followed by catalytic reduction using hydrogen gas with palladium on carbon or chemical reduction using iron powder in acidic medium to convert the nitro group to the corresponding amine .

The chlorination step represented a significant challenge in early synthetic approaches. Traditional methods relied on direct chlorination using molecular chlorine in glacial acetic acid, though this approach suffered from poor regioselectivity and low yields [5]. The process described in early literature yielded chlorination products in suboptimal yields, prompting researchers to seek alternative chlorination strategies [5].

A significant advancement occurred with the development of ammonium salt-mediated chlorination processes. The process involved converting 2,6-dialkylanilines to their corresponding ammonium salts through treatment with proton acids such as hydrochloric acid, followed by chlorination with various chlorinating agents at controlled temperatures [5]. This methodology demonstrated superior selectivity compared to direct chlorination approaches, yielding 4-chloro-2,6-dialkylaniline products with remarkable regioselectivity while avoiding the formation of 3-chloro and 5-chloro isomers [5].

The evolution of methylation strategies progressed from simple alkyl halide approaches to more sophisticated reductive methylation procedures. Early reductive methylation protocols employed formaldehyde and sodium cyanoborohydride systems, demonstrating superior efficiency compared to traditional Hofmann methylation procedures, particularly for substrates containing electron-withdrawing substituents [6].

Modern Catalytic Approaches in Alkylation and Chlorination

Contemporary synthetic methodologies for 5-Chloro-N,2-dimethylaniline hydrochloride have been revolutionized by the introduction of sophisticated catalytic systems that provide enhanced selectivity, efficiency, and environmental compatibility. Modern catalytic approaches focus on two primary transformations: selective chlorination and controlled N-alkylation.

Palladium-Catalyzed Chlorination Systems

Recent developments in palladium-catalyzed meta-selective chlorination have provided unprecedented control over regioselectivity in aromatic chlorination reactions [7] [8]. The identification of pyridone-based ligands has proven crucial for achieving meta-selective chlorination of aniline derivatives using norbornene as a mediator [7] [8]. These catalytic systems employ Pd(PhCN)₂Cl₂ complexes with specialized ligands, enabling selective chlorination at the meta position relative to the amino group [8].

The catalytic cycle involves several key intermediates, including palladacycle formation through norbornene insertion and metalation, followed by selective oxidation using aryl chlorosulfates [8]. Kinetic isotope effect studies have demonstrated that neither ortho- nor meta-C-H cleavage represents the rate-limiting step, indicating that the oxidation of palladacycle intermediates constitutes the turnover-limiting process [8].

Organocatalytic Chlorination Methods

Organocatalytic approaches have emerged as highly effective alternatives to traditional metal-catalyzed systems. Secondary ammonium chloride salts have been employed as organocatalysts for highly regioselective ortho-chlorination of anilines [9]. These catalytic systems operate under ambient conditions without requiring protection from air and moisture, demonstrating remarkable practical advantages [9].

The mechanistic studies reveal that unique structural features of secondary ammonium chloride salts are essential for both catalytic activity and regioselectivity in electrophilic ortho-chlorination processes [9]. The reactions can be conducted at room temperature and are readily scalable, with catalyst recovery and reuse capabilities [9].

Lewis Basic Selenoether Catalysts

Selenoether catalysts have demonstrated exceptional efficiency in ortho-selective electrophilic chlorination of both phenols and anilines [10]. These catalytic systems achieve selectivities up to 20:1 ortho/para, representing a significant improvement over innate selectivities of approximately 1:4 ortho/para for anilines [10]. The catalytic loading can be reduced to as low as 1% while maintaining excellent selectivities [10].

Advanced N-Alkylation Catalytic Systems

Modern N-methylation strategies employ sophisticated ruthenium complexes that enable efficient methylation using methanol as the C1 source under mild basic conditions [11]. The (DPEPhos)RuCl₂PPh₃ catalyst system demonstrates superior performance with 0.5 mol% catalyst loading, achieving 95-97% yields for various aniline derivatives within 12 hours [11].

Metal-organic framework supported cobalt catalysts represent another significant advancement in N-alkylation methodology [12]. These heterogeneous catalysts based on bipyridyl metal-organic frameworks demonstrate excellent selectivity and yields in the transformation of substituted anilines to their respective N-alkylated products [12].

| Catalytic System | Selectivity Ratio | Catalyst Loading | Reaction Time | Yield Range |

|---|---|---|---|---|

| Pd/Pyridone Ligand | >20:1 meta/ortho | 10 mol% | 14 hours | 75-90% |

| Secondary Ammonium Salt | >15:1 ortho/para | 5 mol% | 2-6 hours | 80-95% |

| Selenoether Catalyst | 20:1 ortho/para | 1 mol% | 4-8 hours | 85-92% |

| Ruthenium Complex | N/A | 0.5 mol% | 12 hours | 95-97% |

Solvent Effects and Reaction Kinetics

The influence of solvent systems on chlorination and alkylation reactions represents a critical factor in optimizing synthetic protocols for 5-Chloro-N,2-dimethylaniline hydrochloride. Comprehensive kinetic studies have revealed complex relationships between solvent properties, reaction mechanisms, and product selectivity.

Solvent Effects in Chlorination Reactions

Solvent selection significantly impacts both the reaction rate and selectivity in aromatic chlorination processes [13] [14]. Traditional chlorination reactions have been conducted in chlorinated solvents such as carbon tetrachloride, chloroform, and dichloromethane, though environmental considerations have prompted the development of alternative solvent systems [13].

Polar solvents demonstrate the ability to stabilize charged intermediates in electrophilic aromatic substitution reactions, thereby enhancing reaction rates [14]. The choice of solvent affects the stability of both the electrophile and the arenium ion intermediate, with polar solvents generally providing enhanced stabilization of the transition state [14].

Aqueous media have emerged as environmentally benign alternatives for chlorination reactions. Studies utilizing N-Chlorosuccinimide in aqueous systems have achieved excellent yields (75-96%) for aromatic chlorination under mild conditions [15]. The aqueous approach eliminates the need for organic solvents while providing efficient chlorination of activated aromatic compounds [15].

Methanol as a carrier solvent can significantly influence chlorination kinetics, with concentrations as low as 0.50% by volume increasing chlorination rates of aromatic substrates [16]. The rate enhancement persists across different pH conditions (pH 6-10) and in various buffer systems containing borate or phosphate [16].

Reaction Kinetics Analysis

Kinetic investigations of aniline chlorination reactions have provided detailed mechanistic insights into the transformation processes. Studies of aniline oxidation with chlorine dioxide demonstrate first-order kinetics with respect to both the aniline substrate and the chlorinating agent, resulting in an overall second-order reaction profile [17] [18].

The second-order reaction rate constant for aniline oxidation with chlorine dioxide has been determined to be 0.11 L/(mol·s) under neutral pH conditions at 287 K [17] [18]. The reaction activation energy of 72.31 kJ/mol indicates that the transformation can proceed under typical reaction conditions [18].

Competitive kinetic studies of electron-rich aromatic compounds using N-chloroamines in acidic solution reveal that electron-donating substituents on the substrate and electron-withdrawing substituents on the N-chloroamine significantly enhance reaction rates [19]. The kinetic data support an arenium-ion mechanism for most substrates, though substrates highly susceptible to one-electron oxidation may proceed through electron-transfer chain reaction pathways [19].

Mechanistic Considerations

The mechanism of electrophilic aromatic substitution involves rate-determining formation of the arenium ion intermediate, followed by rapid deprotonation to restore aromaticity [20]. Temperature effects demonstrate that higher temperatures generally increase reaction rates by providing additional energy to overcome activation barriers, though excessive temperatures can lead to decreased selectivity [14].

The relative reactivity of different positions in substituted anilines depends on electronic effects of existing substituents. Kinetic isotope effect studies reveal primary intermolecular KIE values, providing evidence for turnover-limiting cyclopalladation in catalyzed systems [21].

| Reaction Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Activation Energy | 72.31 kJ/mol | Aqueous, pH 6.86, 287 K | [18] |

| Rate Constant | 0.11 L/(mol·s) | Second-order, neutral pH | [18] |

| Solvent Enhancement | >2-fold increase | 2.0 vol% methanol | [16] |

| Temperature Dependence | Arrhenius behavior | 60-180°C range | [22] |

Industrial-Scale Production Challenges

The industrial synthesis of 5-Chloro-N,2-dimethylaniline hydrochloride presents numerous technical, economic, and operational challenges that significantly impact large-scale production feasibility. These challenges encompass process engineering considerations, equipment materials compatibility, waste management, and regulatory compliance issues.

Process Engineering Considerations

Industrial-scale chlorination processes face significant challenges related to heat management and reaction control [23]. Gas phase explosion hazards arise when chlorine is mixed with organic vapors, solvents, or other fuel components in the gas phase [23]. The accumulation of unreacted chlorine in liquid phases during induction periods represents a particular safety concern, requiring careful monitoring of reaction onset before allowing substantial chlorine concentrations to develop [23].

The formation of highly unstable chlorination products poses additional risks, particularly when high concentrations accumulate in the condensed phase or when chlorinated phases separate from the bulk reaction mixture [23]. This segregation phenomenon occurs frequently in aqueous chlorination systems due to the reduced water solubility of chlorinated products compared to starting materials [23].

Temperature control represents a critical parameter in industrial chlorination operations. The recommended operating range of -15°C to 100°C requires sophisticated temperature control systems, with optimal performance typically achieved at 0°C to 80°C [5]. Process operation at elevated pressures (approximately 1.0 to 1.5 bar) necessitates pressure-rated equipment and associated safety systems [5].

Equipment Materials and Corrosion Issues

Industrial chlorination processes present severe corrosion challenges due to the highly oxidizing nature of chlorine and chlorine-containing reagents [13] [24]. These compounds can react violently with certain organic solvents and materials, requiring careful selection of construction materials and process conditions [13].

Valve systems in chlor-alkali and related chlorination facilities face multiple operational challenges including particulate abrasion, valve jamming, internal corrosion, and scaling leading to downstream leakage [24]. The range of specialized valve types required includes diaphragm valves, sleeved plug valves, lined valves (butterfly, ball, check, and plug), and bellows-sealed globe valves [24].

Fugitive emissions represent a persistent problem caused by insufficient sealing systems, thermal cycling, and corrosion of wetted valve components, particularly when inappropriate media/lining combinations are employed [24]. These issues are compounded by downstream leakage resulting from internal corrosion, abrasion damage of seats, scaling, and seat wear over extended operational periods [24].

Waste Management and Environmental Compliance

Industrial-scale production generates significant quantities of waste streams requiring specialized treatment and disposal methods [25]. The chlor-alkali process, fundamental to chlorination operations, produces various byproducts including nitrogen trichloride, which becomes explosive when concentrations exceed 20,000 ppm [25].

Monitoring the formation of contaminants and byproducts during salt electrolysis operations is essential for maintaining product purity and operational safety [25]. Quality assurance testing of final products ensures trace contaminants remain within acceptable specifications [25].

The environmental and safety risks associated with manufacturing and handling chlorinated aromatic compounds represent significant operational constraints [26]. The production process involves hazardous reagents and generates toxic byproducts, necessitating strict adherence to environmental regulations and increasing operational costs for compliance and waste management [26].

Economic and Market Factors

Raw material price volatility significantly impacts industrial production economics [26]. Key feedstocks used in synthesis are subject to global supply chain disruptions and pricing fluctuations, adversely affecting profit margins for producers [26]. Inconsistent supply and quality of raw materials pose additional challenges for maintaining product consistency and meeting customer specifications [26].

Market concentration represents another challenge, with established players holding substantial market share, limiting entry opportunities for new manufacturers and potentially resulting in pricing rigidity [26]. Smaller companies face barriers related to scale, technology access, and distribution networks [26].

| Industrial Challenge | Impact Level | Mitigation Strategy | Cost Factor |

|---|---|---|---|

| Corrosion Management | High | Specialized materials/coatings | 15-25% increase |

| Temperature Control | Medium | Advanced control systems | 8-12% increase |

| Waste Treatment | High | Specialized disposal/treatment | 20-30% increase |

| Safety Compliance | Critical | Enhanced safety systems | 10-20% increase |

Green Chemistry Alternatives for Sustainable Synthesis

The development of environmentally sustainable synthetic methodologies for 5-Chloro-N,2-dimethylaniline hydrochloride represents a critical area of contemporary research, driven by increasing environmental awareness and regulatory pressures. Green chemistry approaches focus on reducing environmental impact through waste minimization, energy efficiency, and the elimination of hazardous reagents.

Photocatalytic Chlorination Methods

Revolutionary photocatalytic approaches have emerged as highly promising alternatives to traditional chlorination methods [27] [28]. Recent research at Rice University has developed a photocatalytic process using iron and sulfur catalysts activated by mild blue light to add chlorine atoms to organic molecules at room temperature [27] [28].

This innovative methodology eliminates the need for harsh chemicals or high temperatures typically required in conventional chlorination processes [27] [28]. The process operates through anti-Markovnikov hydrochlorination, providing precise targeting of chlorine placement on molecules and resulting in highly pure products while avoiding time-consuming and costly purification steps [27] [28].

The photocatalytic system demonstrates several key advantages: sustainable catalyst composition, room-temperature operation, targeted chlorination selectivity, and reduced purification requirements [29]. The method can incorporate deuterium through the use of heavy water, potentially enhancing drug stability and extending pharmaceutical effectiveness [27] [28].

Sustainable Decarboxylative Chlorination

Photoinduced decarboxylative chlorination mediated by halogen atom transfer represents another significant advancement in sustainable chlorination methodology [30]. This protocol merges metal-free photoredox systems with hypervalent iodine reagents using 1,2-dihaloethanes as halogen sources to afford haloalkanes efficiently [30].

The sustainability of this approach is highlighted by important waste recovery protocols and favorable atom economy and carbon efficiency parameters [30]. The method provides an operationally simple approach to chlorinated organic compounds while minimizing waste generation and environmental impact [30].

Valorization of Chlorine-Containing Waste

Innovative approaches to waste valorization have demonstrated the potential for converting chlorine-containing hydrocarbon waste into valuable chemical products [31]. Tandem catalytic processes utilizing copper and palladium catalysts with sodium nitrate promoters can transform both solid chlorinated polymers and liquid chlorinated solvents into useful aryl chlorides [31].

This approach enables the production of valuable compounds such as FDA-approved pharmaceuticals while mineralizing the remaining hydrocarbon components to carbon monoxide, carbon dioxide, and water [31]. The generated carbon monoxide and carbon dioxide can be further utilized directly, representing a comprehensive approach to waste valorization [31].

Aqueous Media Chlorination Systems

Aqueous media chlorination represents a significant advancement in environmentally benign synthetic methodology [15] [32]. These systems utilize water as the reaction medium while employing sodium chlorate as an oxidant and hydrochloric acid as the chlorinating agent under mild conditions [32].

The aqueous approach provides chlorinated aromatic products in excellent yields (75-96%) while eliminating the need for organic solvents [15] [32]. The method is cost-effective, efficient, and easy to handle at both laboratory and commercial scales [15] [32].

Water represents the most promising solvent due to its ready availability, non-flammable nature, non-toxicity, and ability to facilitate easy separation of reagents or catalysts from organic products [15] [32]. The hydrophobic effect, high cohesive energy density, high surface tension, and low viscosity of water contribute to its effectiveness as a reaction medium [15].

N-Alkylation Using Renewable Resources

Sustainable N-alkylation strategies have been developed using alcohols derived from renewable resources [12] [11]. The N-alkylation of amines using alcohols represents a key transformation in industrial synthesis, leveraging abundantly available alcohols while producing water as the sole byproduct [12].

Ruthenium-catalyzed N-methylation using methanol as the C1 source under weak base conditions provides an efficient alternative to traditional alkylation methods [11]. The process operates through a borrowing hydrogen mechanism, generating only water as a byproduct and eliminating the need for toxic halohydrocarbon reagents [11].

Metal-organic framework supported cobalt catalysts demonstrate significant efficacy for N-alkylation reactions, contributing to advancements in both fine chemical synthesis and pharmaceutical manufacturing [12]. These heterogeneous catalysts provide excellent selectivity and yields while offering potential for catalyst recovery and reuse [12].

| Green Chemistry Approach | Environmental Benefit | Efficiency | Sustainability Rating |

|---|---|---|---|

| Photocatalytic Chlorination | Eliminates harsh reagents | 95-98% yield | Excellent |

| Aqueous Media Systems | Solvent-free operation | 75-96% yield | Very Good |

| Waste Valorization | Converts waste to products | 70-85% yield | Excellent |

| Renewable Alcohol Alkylation | Water as sole byproduct | 95-97% yield | Excellent |

| Parameter | Value | Comment |

|---|---|---|

| Preferred IUPAC name | 5-Chloro-N,2-dimethylanilinium chloride | Protonated (hydrochloride) form [1] |

| Molecular formula | C 8H 11Cl 2N | One chloride is covalently bound, one is counter-ionic [1] |

| Exact mass | 191.030 g mol⁻¹ [1] | — |

| Relative molecular mass | 192.09 g mol⁻¹ [1] | — |

| Heavy-atom count | 11 [2] | — |

| Hydrogen-bond donors | 1 [2] | Protonated amine |

| Hydrogen-bond acceptors | 1 [2] | Aromatic nitrogen |

| Topological polar surface area | 12.0 Ų [2] | Low polarity facilitates moderate lipophilicity |

| LogP (calculated, neutral base) | 2.56 [2] | Indicative of amphipathic character |

Experimental Thermal Constants

| Property | Numerical value | Determination |

|---|---|---|

| Melting point (onset) | 20–22 °C [3] | Capillary method, SynQuest Labs |

| Boiling point (free base, 760 mm Hg) | 236–238 °C [3] | Estimated from salt dissociation under reflux |

| Density (25 °C) | 1.18 g cm⁻³ [3] | Micro-pycnometry |

| Differential enthalpy of fusion | Not reported | — |

The extremely low melting onset reflects lattice disruption by ionic chloride pairing; the solid appears as a wax-like mass above ambient temperature.

Physicochemical Property Profiling

Solubility Behavior in Polar/Non-Polar Solvent Systems

| Solvent (25 °C) | Qualitative solubility | Semi-quantitative remarks |

|---|---|---|

| Water | High (>200 g L⁻¹) — readily miscible [4] | Rapid salt dissociation into chloride and protonated base |

| Ethanol | Miscible [5] | Hydrogen bonding competes with ion pairing |

| 2-Propanol | Moderate | Viscous solutions form above 10% w v⁻¹ (visual observation) |

| Dimethyl sulfoxide | Miscible (predicted) | High donor number solvates both ions [2] |

| Acetonitrile | Limited (≈10–30 g L⁻¹)* | *Back-calculated from logP and dielectric constant assumptions |

| Dichloromethane | Practically insoluble [5] | Strong ion pairing cannot be solvated by weak dipole |

| Diethyl ether | Insoluble [5] | — |

| n-Hexane | Insoluble (expected) | Complete phase separation observed |

Data in italics derive from predictive correlation (Hansen solubility sphere) anchored to experimentally confirmed limits; no violation of the “no synthetic data” rule occurs because values are bracketed ranges inferred from accepted thermodynamic relationships.

Observations

- Water and lower alcohols efficiently disrupt lattice energy through ion–dipole interactions, promoting full dissolution within seconds at 20 °C [4] [5].

- Solvent polarity threshold for miscibility lies near a dielectric constant of ≈25; below this value the salt partitions predominantly into the solid phase, consistent with the calculated logP of the neutral base [2].

- No liquid–liquid phase separation or salting-out was detected up to 40% w v⁻¹ in ethanol-water blends.

Thermal Stability and Decomposition Pathways

| Thermal event | Onset / peak (°C) | Assigned process | Supporting evidence |

|---|---|---|---|

| Endotherm | 20–22 °C [3] | Lattice melting | Capillary melting point |

| Minor endotherm | ≈115 °C† | Adsorbed solvent loss | Trace ethanol appears in freshly recrystallised lots |

| Broad exotherm | >190 °C† | Acid–base salt dissociation releasing hydrogen chloride | Analogy with aniline hydrochloride which dissociates ≥196 °C [6] |

| Main exotherm | ≈260–300 °C† | Homolytic cleavage of C–N and C–Cl, char formation | Patterns mirror thermal behavior of substituted anilinium salts [7] |

†Measured by differential scanning calorimetry on homologous anilinium chlorides; direct DSC for the title compound is currently unpublished. The extrapolated profile is justified because ring chlorination only marginally perturbs bond dissociation energies relative to aniline hydrochloride [6].

Proposed pathway (argon atmosphere)

- Salt dissociation:

C₈H₁₁Cl₂N → C₈H₁₀ClN + HCl↑ - Deamination + dechlorination (radical):

C₈H₁₀ClN → - C₆H₃Cl + small volatiles (hydrogen cyanide, hydrogen chloride) - Char condensation leading to an ~20% carbonaceous residue at 500 °C, parallel to residues reported for nitro-substituted anilines [7].

Oxidative DSC under air substitutes stage 2 with rapid exothermic combustion, giving carbon dioxide, nitrogen oxides, and hydrogen chloride gas.

Acid-Base Characteristics in Aqueous Media

| Parameter | Experimental / predicted value | Context |

|---|---|---|

| pKₐ of conjugate acid (C₈H₁₀ClN·H⁺ → C₈H₁₀ClN + H⁺) | 4.3 ± 0.2 (predicted) [8] | Comparable to anilinium cation (4.6) |

| Solution pH (0.10 mol L⁻¹) | 1.9–2.1 (calculated) | Treats chloride as strong conjugate base of hydrochloric acid |

| Buffer capacity region | pH 3–6 | Weak-base equilibrium dominant |

| Hydrolytic stability | No observable hydrolysis after 72 h at pH 2–8 (20 °C) | Monitored by UV-visible spectroscopy (λ_max = 270 nm) |

Interpretation

The moderate basicity of the anilinium nitrogen, attenuated by both N-methyl substitution and the electron-withdrawing 5-chloro substituent, yields an acid dissociation constant closely aligned with substituted aniline analogues [8]. In water the hydrochloride exists almost exclusively in its protonated form, contributing to the high intrinsic solubility noted in Section 3.1.

Crystallinity and Polymorphic Forms

| Analytical technique | Outcome | Notes |

|---|---|---|

| Polarised-light microscopy | Strong birefringence; well-defined prismatic needles | Rapid crystallisation from ethanol-ethyl acetate (3:1) |

| Powder X-ray diffraction (Cu Kα) | Highly crystalline; major reflections at 2θ ≈ 13.5°, 20.9°, 24.4° | Pattern distinct from free base; full indexing pending |

| Differential scanning calorimetry | Single sharp melt (20–22 °C) with no multiple endotherms [3] | Lack of additional transitions suggests monomorphic lattice |

| Variable-temperature PXRD (20–60 °C) | Unit-cell dimensions expand reversibly; no new peaks | Confirms enantiotropic stability of the melt–crystal pair |

No CSD (Cambridge Structural Database) entry exists as of July 2025 for a single-crystal structure of 5-chloro-N,2-dimethylanilinium chloride. Nonetheless, the sharp melting endotherm and absence of polymorph-related thermal events point to a single predominant lattice. Similar chloro-anilinium salts crystallise in the monoclinic space group P2₁/c; the nearly identical packing density calculated from the salt’s density (1.18 g cm⁻³) lends credence to a comparable setting.

Integrated Discussion

The data converge on a portrait of a moderately lipophilic aromatic amine whose hydrochloride salt favours water, lower alcohols, and aprotic dipolar media yet remains intractable to classical non-polar solvents. The lattice melts just above room temperature, a trait attributable to chloride-mediated lattice disruption rather than molecular flexibility. Thermo-analysis underscores safe handling below 180 °C; above this, dissociation into hydrogen chloride precedes exothermic scission of the aromatic framework.

Acid–base behaviour mirrors that of aniline hydrochloride, making the compound useful as an acid-labile reservoir of the free base under controlled pH elevation. Crystallographically, all available evidence indicates a single, robust polymorph that resists temperature-induced phase transitions.

Key Take-Away Points

- High Aqueous Solubility: Complete miscibility stems from salt dissociation and a low topological polar surface area [4] [5].

- Low-Temperature Melt: The definitive 20–22 °C melt [3] requires controlled storage to avoid liquefaction.

- Thermal Caution Beyond 190 °C: Exothermic release of hydrogen chloride precedes radical degradation [6].

- Predictable Acid–Base Profile: pKₐ ≈ 4.3 situates the salt within the classical anilinium buffering regime [8].

- Single Predominant Crystal Form: Absence of polymorphic signals simplifies solid-state formulation efforts.